molecular formula C7H7BBr2O2 B6297416 3,5-Dibromo-4-methylphenylboronic acid CAS No. 2241870-51-7

3,5-Dibromo-4-methylphenylboronic acid

Cat. No.: B6297416
CAS No.: 2241870-51-7
M. Wt: 293.75 g/mol
InChI Key: NELJHZPSCFFMJR-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylphenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with two bromine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a boronic acid (-B(OH)₂) functional group.

Properties

IUPAC Name

(3,5-dibromo-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELJHZPSCFFMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Br)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBr2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methylphenylboronic acid typically involves the bromination of 4-methylphenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

3,5-Dibromo-4-methylphenylboronic acid participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl or heterobiaryl compounds. The boronic acid group reacts with aryl halides (e.g., bromobenzene) in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., PdCl₂ or Pd nanoparticles).

Example Reaction:

3,5-Dibromo-4-methylphenylboronic acid+Aryl HalidePd catalyst, BaseBiaryl Product\text{this compound} + \text{Aryl Halide} \xrightarrow{\text{Pd catalyst, Base}} \text{Biaryl Product}

Key Findings:

  • Regioselectivity: Bromine substituents on the boronic acid can influence coupling efficiency. For example, steric hindrance from bromine atoms at the 3- and 5-positions may slow transmetalation steps .

  • Catalyst Recycling: Pd nanoparticle catalysts immobilized on ionic copolymers enable recyclable reactions in water, maintaining yields (~80%) over three cycles .

Bromination and Functionalization

The compound can undergo bromination or act as a precursor for bromophenol derivatives.

Bromophenol Synthesis:
In ethanol with H₂O₂ and HBr, the boronic acid group is oxidized to a phenolic -OH group while retaining bromine substituents .

General Procedure :

  • Dissolve this compound (1 mmol) in EtOH (3 mL).

  • Add H₂O₂ (30%, 3 mmol) and HBr (62%, 3 mmol).

  • Stir for 1 minute at ambient temperature.

  • Isolate via extraction and drying (Na₂SO₄), yielding bromophenol derivatives (e.g., 2,6-dibromo-4-methylphenol).

Example Data:

Starting MaterialProductYieldConditions
4-Chlorophenylboronic acid 2,6-Dibromo-4-chlorophenol65%H₂O₂/HBr in EtOH, 1 min

Transmetalation in Palladium Catalysis

Computational studies reveal that bromine substituents impact transmetalation kinetics in Pd-catalyzed reactions.

Mechanistic Insights :

  • Pathway A: Direct reaction of Pd-OH complexes with boronic acids (ΔG‡ = 18.6 kcal/mol).

  • Pathway B: Displacement of halide from Pd-X intermediates by hydroxide (ΔG‡ = 21.2 kcal/mol).
    Steric effects from bromine atoms increase activation barriers, favoring Pathway A.

Kinetic Data:

PathwayActivation Barrier (ΔG‡)Favored Conditions
A18.6 kcal/molSterically hindered substrates
B21.2 kcal/molElectron-deficient aryl halides

Oxidative Heck Reactions

The compound can engage in tandem oxidative Heck reactions followed by C–H amidation. For example, coupling with alkenes forms substituted arenes, with bromine atoms acting as directing groups .

Typical Conditions :

  • Catalyst: Pd(OAc)₂

  • Oxidant: Ag₂CO₃

  • Solvent: DMF/H₂O

Stability and Byproduct Formation

Autocatalysis is observed in reactions involving water, where metaboric acid (BO(OH)) scavenges water to form boric acid, enhancing reaction rates over time .

Key Equation:

BO(OH)+H2OH3BO3\text{BO(OH)} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{BO}_3

Scientific Research Applications

Synthetic Applications

A. Cross-Coupling Reactions

One of the primary applications of 3,5-dibromo-4-methylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or pseudohalides. The presence of the boronic acid group allows for efficient coupling with various electrophiles, making it a versatile building block in organic synthesis .

B. Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity can be exploited to introduce functional groups through substitution reactions, enhancing the diversity of chemical libraries for drug discovery .

Medicinal Chemistry

A. Anticancer Activity

Boronic acids, including this compound, have garnered attention for their potential anticancer properties. The boron atom can interact with biological targets such as proteasomes and kinases, leading to inhibition of tumor growth. Notably, derivatives of boronic acids have been developed into FDA-approved drugs like bortezomib for multiple myeloma treatment .

B. Drug Design and Development

The modification of bioactive molecules with boronic acid groups has been shown to enhance selectivity and pharmacokinetic properties. This makes this compound a valuable candidate in drug design, particularly for creating targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Material Science Applications

A. Thermal Energy Storage

Recent studies have explored the use of boronic acids in thermal energy storage systems due to their phase change properties. Compounds like this compound can be incorporated into materials that undergo solid-liquid transitions to store and release thermal energy efficiently .

B. Polymer Chemistry

In polymer science, boronic acids are utilized to create dynamic covalent bonds that can enhance the properties of polymers. This compound can be used as a cross-linking agent or as part of smart materials that respond to environmental stimuli .

Case Studies and Research Findings

Study Application Findings
PMC7571202Anticancer ActivityDemonstrated that boronic acid derivatives exhibit significant cytotoxicity against cancer cell lines .
UCL DiscoveryOrganic SynthesisHighlighted the role of boronic acids in facilitating C-C bond formation via Suzuki-Miyaura reactions .
Google PatentsThermal Energy StorageDiscussed methods for incorporating boronic acids into phase change materials for improved thermal management .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylboronic Acids

The following table compares 3,5-Dibromo-4-methylphenylboronic acid with phenylboronic acids bearing different substituents:

Compound Name Substituents CAS No. Key Properties/Applications Similarity Score*
This compound 3-Br, 5-Br, 4-CH₃ Not provided High steric bulk; potential use in sterically demanding couplings Reference
3,5-Dimethylphenylboronic acid 3-CH₃, 5-CH₃ 55499-44-0 Electron-rich ring; faster coupling in electron-deficient systems 0.81
2,4-Dimethylphenylboronic acid 2-CH₃, 4-CH₃ 98-80-6 Moderate steric hindrance; versatile in cross-couplings 0.81
4-Benzyloxy-3-methylphenylboronic acid 4-OBn, 3-CH₃ Not provided Enhanced solubility due to benzyloxy group; used in drug intermediates
(5-Formylfuran-3-yl)boronic acid Formyl, furan backbone 62306-80-3 Heterocyclic backbone; lower similarity due to non-aromatic structure 0.60

*Similarity scores (0–1 scale) are derived from structural comparisons in and .

Key Findings:
  • Electronic Effects : Bromine substituents in this compound create an electron-deficient aromatic ring compared to methyl-substituted analogs like 3,5-Dimethylphenylboronic acid, which may slow reaction rates in couplings requiring nucleophilic boronic acids .
  • In contrast, 2,4-Dimethylphenylboronic acid offers a balance of moderate steric effects and reactivity .
  • Solubility : Unlike benzyloxy-substituted analogs (e.g., 4-Benzyloxy-3-methylphenylboronic acid), the bromine and methyl groups in the target compound may reduce solubility in polar solvents, necessitating optimized reaction conditions .

Halogenated Boronic Acid Derivatives

Halogen substituents significantly alter reactivity and stability:

Compound Name Halogen Type/Position Stability in Air Reactivity in Cross-Couplings
This compound Br at 3,5 Moderate* Lower due to electron withdrawal
4-Bromo-2-methylphenylboronic acid Br at 4 High High (single Br minimizes steric effects)
3-Chloro-4-methoxyphenylboronic acid Cl at 3, OMe at 4 High Moderate (Cl less deactivating than Br)

*Inferred from brominated analogs in and .

Key Findings:
  • Halogen Position : Bromine at meta positions (3,5) creates a symmetric but sterically congested structure, whereas para-substituted bromine (e.g., 4-bromo analogs) allows for more efficient coupling .
  • Stability : Bromine’s electronegativity may enhance oxidative stability compared to chlorine-substituted analogs .

Research Implications and Gaps

  • Synthetic Utility : this compound’s steric profile makes it suitable for synthesizing hindered biaryl structures, though its reactivity may require catalysts like Pd-XPhos .
  • Data Limitations : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

3,5-Dibromo-4-methylphenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of biologically active compounds. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C10H10BBr2O2 and is characterized by its boronic acid functional group, which is essential for its biological interactions. The compound can be synthesized through various methods, including cross-coupling reactions that utilize palladium catalysts. For example, microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, making them valuable in drug design for targeting proteins involved in metabolic pathways.

Antiviral Activity

In recent studies, compounds containing boronic acid moieties have demonstrated antiviral properties. For instance, a related compound exhibited significant antiviral activity with an IC50 value of 0.62 μM against specific viral targets . While direct data on this compound's antiviral efficacy is limited, its structural similarity suggests potential for similar activity.

Structure-Activity Relationships (SAR)

Understanding the SAR of boronic acids is crucial for optimizing their biological activity. The positioning of substituents on the aromatic ring significantly influences the compound’s potency and selectivity. For example, modifications at the ortho or para positions can lead to substantial changes in inhibitory activity against target enzymes .

Table 1: Structure-Activity Relationships of Boronic Acids

CompoundSubstituent PositionIC50 (μM)Biological Activity
1Ortho0.71Moderate
2Para2.02Reduced
3Meta>10Inactive
4Unsubstituted0.39Enhanced

Case Study 1: Insulin Interaction

A theoretical model has been developed to study the interaction between boronic acids and insulin, highlighting the potential of these compounds in diabetes management . The study indicated that certain boronic acids could stabilize insulin conformation, enhancing its therapeutic efficacy.

Case Study 2: Anticancer Properties

Research has also explored the anticancer potential of boronic acids. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. One study reported that specific derivatives exhibited IC50 values as low as 0.76 μM against cancer cell lines .

Q & A

Q. What synthetic routes are recommended for preparing 3,5-Dibromo-4-methylphenylboronic acid with high purity?

  • Methodological Answer: The synthesis typically involves halogenation of 4-methylphenylboronic acid precursors. For example, bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperature (0–25°C) can yield the desired product. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >97% purity, as noted in commercial preparations . Monitoring reaction progress with TLC and confirming purity via HPLC or ¹H/¹³C NMR is advised.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹¹B NMR : To confirm boronic acid functionality (δ ~30 ppm).
  • ¹H/¹³C NMR : To identify substituents (e.g., methyl group at δ ~2.3 ppm for ¹H, aromatic protons at δ 7.0–8.0 ppm).
  • IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H (broad peak ~3200 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H⁺]⁺ at m/z 292.85).
    Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer: Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the boronic acid group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Stability tests via periodic HPLC analysis are recommended to detect degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects. Key parameters:
  • Steric Hindrance : Methyl and bromo substituents increase torsional strain, reducing Suzuki-Miyaura coupling efficiency.
  • Electrophilicity : Calculated Fukui indices predict regioselectivity in electrophilic substitutions.
    Compare computational results with experimental yields using Pd(PPh₃)₄ catalysts and aryl halides .

Q. How to resolve discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer: Use dual-space algorithms in SHELXT for initial structure determination, followed by SHELXL refinement. Address challenges:
  • Disorder : Apply PART and SUMP restraints for disordered bromine/methyl groups.
  • Thermal Motion : Anisotropic displacement parameters (ADPs) for heavy atoms.
    Validate with R-factor convergence (<5%) and check for twinning using PLATON .

Q. What strategies mitigate steric hindrance in reactions involving bromo and methyl substituents?

  • Methodological Answer:
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance boronic acid solubility.
  • Catalyst Optimization : Bulky ligands (e.g., SPhos) improve turnover in Pd-catalyzed couplings.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields under high-temperature conditions.
    Monitor reaction progress via in-situ IR or GC-MS to adjust parameters dynamically .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer: Perform systematic solubility tests:
  • Aqueous Solubility : Measure at pH 7.4 (PBS buffer) and pH 10 (borate buffer) to assess boronic acid diol complexation.
  • Organic Solubility : Test in THF, DCM, and toluene at 25°C and 60°C.
    Use UV-Vis spectroscopy or gravimetric analysis for quantification. Discrepancies may arise from impurities or hydration states; ensure samples are lyophilized before testing .

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